Iron;ZINC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

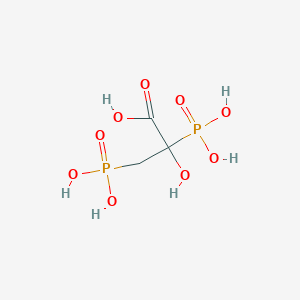

Iron and zinc are two essential trace elements that play crucial roles in various biological processes. Iron is a key component of hemoglobin, which is responsible for oxygen transport in the blood, while zinc is involved in numerous enzymatic reactions and is essential for immune function, DNA synthesis, and cell division . Both elements are often studied together due to their similar dietary sources and interactions in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron and zinc compounds can be synthesized through various methods. For example, zinc ferrite (ZnFe₂O₄) nanoparticles can be prepared by high-energy wet milling of metallic zinc and iron powders with water as the raw material . Another method involves the use of flame spray pyrolysis to produce nanostructured powders of iron and zinc oxides .

Industrial Production Methods: Industrially, zinc is often produced by roasting zinc sulfide ore to form zinc oxide, which is then reduced with carbon or dissolved in sulfuric acid and subjected to electrolytic reduction . Iron is typically extracted from iron ore through a blast furnace process, where the ore is reduced by carbon in the form of coke.

Chemical Reactions Analysis

Types of Reactions: Iron and zinc undergo various types of chemical reactions, including oxidation, reduction, and substitution. For instance, zinc reacts with aqueous ammonia to form zinc hydroxide, which can further dissolve in excess ammonia to form a complex ion . Iron can undergo oxidation to form iron oxides, such as Fe₂O₃ and Fe₃O₄ .

Common Reagents and Conditions: Common reagents for reactions involving iron and zinc include acids, bases, and complexing agents. For example, zinc reacts with hydrochloric acid to form zinc chloride and hydrogen gas. Iron reacts with oxygen in the presence of moisture to form rust (hydrated iron(III) oxide).

Major Products Formed: Major products formed from reactions involving iron and zinc include various oxides, hydroxides, and complex ions. For example, the reaction of zinc with sulfuric acid produces zinc sulfate and hydrogen gas.

Scientific Research Applications

Iron and zinc compounds have numerous scientific research applications. In chemistry, they are used as catalysts and in the synthesis of various materials. In biology and medicine, iron and zinc nanoparticles have been studied for their potential to improve plant growth and enhance the bioavailability of nutrients . Additionally, iron and zinc are used in the development of nanomedicines for targeted drug delivery and imaging .

Mechanism of Action

The mechanism of action of iron and zinc compounds involves their interaction with various molecular targets and pathways. For example, iron is essential for the production of hemoglobin, which binds and transports oxygen in the blood . Zinc ions play a role in the regulation of immune function and enzyme activity by acting as cofactors for various enzymes . Both iron and zinc ions can also inhibit the growth of multidrug-resistant bacteria by interfering with their metabolic processes and biofilm formation .

Comparison with Similar Compounds

Iron and zinc share similarities with other transition metals, such as copper and manganese, in terms of their roles in biological systems and their chemical properties . iron and zinc are unique in their specific functions and interactions. For example, iron is primarily involved in oxygen transport and storage, while zinc is crucial for enzyme function and immune response . Similar compounds include copper, which is involved in electron transport and antioxidant defense, and manganese, which is essential for bone formation and metabolism .

Conclusion

Iron and zinc are essential trace elements with diverse roles in biological systems and numerous applications in scientific research. Their unique properties and interactions make them valuable in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No. |

73856-00-5 |

|---|---|

Molecular Formula |

FeZn4 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

iron;zinc |

InChI |

InChI=1S/Fe.4Zn |

InChI Key |

YNUNTDAFLDWXCN-UHFFFAOYSA-N |

Canonical SMILES |

[Fe].[Zn].[Zn].[Zn].[Zn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)

![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)

![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)

![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)

![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)